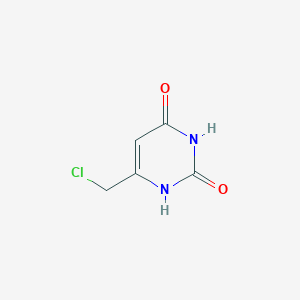

6-(Chloromethyl)uracil

描述

Historical Development and Discovery

The historical development of 6-(Chloromethyl)uracil traces back to early twentieth-century investigations into pyrimidine chemistry, with foundational work emerging from systematic studies of uracil derivatives. Early synthetic approaches were documented in the Journal of the American Chemical Society in 1914, describing a four-step synthesis pathway starting from ethyl chloroacetate and sodium ethoxide. This pioneering work established the initial framework for understanding the chemical transformations necessary to introduce chloromethyl functionality into the uracil scaffold.

Subsequent decades witnessed significant refinements in synthetic methodologies, with researchers exploring various approaches to improve yield and purity. The work by Klosa, as documented in Arzneimittel-Forschung in 1980, provided crucial insights into the reactivity of chloromethyluracil derivatives, demonstrating that chlorine atoms in these compounds could be readily exchanged under mild conditions for various nucleophiles including amines, anilines, hydrazines, and phenols. This discovery opened new avenues for structural modification and functionalization of the uracil framework.

The evolution of synthetic strategies continued through the late twentieth and early twenty-first centuries, with researchers developing more efficient and environmentally conscious preparation methods. Modern synthetic approaches have focused on optimizing reaction conditions to achieve higher yields while minimizing the use of harsh reagents. Contemporary research has particularly emphasized the development of scalable industrial processes suitable for pharmaceutical manufacturing, reflecting the compound's growing importance as a synthetic intermediate.

Significance in Pyrimidine Nucleobase Chemistry

This compound occupies a central position in pyrimidine nucleobase chemistry due to its unique structural features and chemical reactivity patterns. The presence of the chloromethyl group at the sixth position of the uracil ring creates a highly reactive site that enables diverse chemical transformations while maintaining the integrity of the pyrimidine core structure. This compound serves as a versatile synthetic intermediate, allowing researchers to introduce various substituents through nucleophilic substitution reactions.

The compound's significance extends beyond its synthetic utility to its role in understanding structure-activity relationships within pyrimidine-based therapeutic agents. Research has demonstrated that modifications at the sixth position of uracil can dramatically influence biological activity, with C(6)-substituted derivatives often exhibiting superior activity compared to other positional isomers. Studies investigating thymidine phosphorylase inhibitors have consistently shown that 6-substituted uracil derivatives demonstrate enhanced potency, with some compounds achieving inhibitory concentrations in the nanomolar range.

Table 1: Key Physical and Chemical Properties of this compound

The compound's chemical behavior has been extensively characterized through various analytical techniques, revealing important insights into its electronic structure and reactivity patterns. Theoretical studies utilizing Time-Dependent Density Functional Theory have provided detailed information about its molecular polarizability and hyperpolarizability properties, contributing to a deeper understanding of its chemical behavior. These computational investigations have revealed that the compound belongs to the CS point group and exhibits 39 fundamental vibrational modes, with specific distributions between in-plane and out-of-plane symmetry species.

Research Evolution and Current Academic Standing

The research landscape surrounding this compound has undergone substantial evolution, transitioning from fundamental synthetic chemistry investigations to sophisticated applications in drug discovery and development. Contemporary research efforts have increasingly focused on exploiting the compound's potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of cancer therapeutics and antiviral agents.

Recent investigations have demonstrated the compound's utility in the synthesis of novel pyrazolo[3,4-d]pyrimidines through hydrazinolysis reactions followed by oxidative cyclization procedures. These studies have revealed that such derivatives exhibit significant biological activities, including DNA binding, chelation, and fragmentation properties, highlighting the potential for developing new therapeutic agents based on the this compound scaffold. The synthetic versatility of this compound has also been demonstrated in the preparation of xanthine derivatives through nitrosation reactions, further expanding its applications in medicinal chemistry research.

The current academic standing of this compound research is characterized by multidisciplinary approaches that integrate synthetic organic chemistry, medicinal chemistry, and biochemical studies. Fragment-based drug design strategies have emerged as particularly promising approaches, with researchers utilizing the compound as a core building block in the development of thymidine phosphorylase inhibitors. These investigations have led to the identification of compounds with inhibitory concentrations as low as 0.36 micromolar, representing significant advances in the field.

Table 2: Research Applications and Biological Activities

The integration of advanced synthetic methodologies with computational chemistry approaches has further enhanced the research potential of this compound. Modern studies employ sophisticated analytical techniques to characterize reaction mechanisms and optimize synthetic pathways, leading to more efficient and selective transformation protocols. These developments have contributed to the compound's recognition as a privileged structure in drug discovery, with researchers continuing to explore its potential for generating novel therapeutic agents with improved pharmacological profiles.

Contemporary research initiatives have also emphasized the development of environmentally sustainable synthetic approaches, reflecting growing awareness of green chemistry principles in pharmaceutical manufacturing. Recent patent literature has described optimized synthetic routes that minimize the use of hazardous reagents while achieving high yields and purities suitable for industrial applications. These advances represent important contributions to the practical utilization of this compound in large-scale pharmaceutical production scenarios.

属性

IUPAC Name |

6-(chloromethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFXBAPEXBTNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066387 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18592-13-7 | |

| Record name | 6-(Chloromethyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18592-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018592137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(chloromethyl)uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)uracil typically involves the chlorination of uracil derivatives. One common method includes the reaction of 6-(Hydroxymethyl)uracil with thionyl chloride or sulfuryl chloride in the presence of acetic acid, yielding this compound . Another method involves the chlorination of 6-methyluracil using chlorine gas or other chlorinating agents under controlled conditions .

Industrial Production Methods

For industrial production, the process often starts with readily available raw materials such as ethyl acetoacetate and urea. The synthesis involves multiple steps, including chlorination and cyclization reactions, to produce high-purity this compound . The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production.

化学反应分析

Types of Reactions

6-(Chloromethyl)uracil undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield methyluracil derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 6-aminomethyluracil or 6-thiomethyluracil.

Oxidation: Formation of 6-formyluracil or 6-carboxyuracil.

Reduction: Formation of 6-methyluracil.

科学研究应用

Chemistry

- Building Block for Synthesis : 6-(Chloromethyl)uracil serves as an essential building block in the synthesis of various heterocyclic compounds. It is utilized in organic synthesis to create more complex molecules, including chlorophenyl hydroxypiperidine analogs, which exhibit anti-amylatic activity.

- Functional Polymers : This compound can be modified to produce functional polymers. For instance, it can be used to create pH and temperature-responsive polymers that have applications in controlled drug delivery systems.

Biology

- Nucleic Acid Modification : Research indicates that this compound can modify nucleic acids, serving as a probe in biochemical assays. Its ability to interact with nucleic acids opens avenues for studying genetic material and developing new biotechnological tools.

- Enzyme Inhibition : The compound acts as an inhibitor of thymidine phosphorylase (TP), affecting the pyrimidine salvage pathway. This inhibition can lead to increased concentrations of certain fluorinated pyrimidines, which are vital for various biological processes .

Medicine

- Anticancer Agent : There is ongoing research into the potential of this compound as an anticancer agent. Its structural similarity to other known anticancer drugs allows it to be investigated as a precursor in the synthesis of novel therapeutic agents .

- Antiviral Drug Development : The compound is also being explored for its potential use in synthesizing antiviral drugs, particularly those targeting viral replication mechanisms that involve nucleic acid interactions .

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized as a reagent in chemical manufacturing processes. Its unique properties make it suitable for producing specialty chemicals with specific functionalities .

Case Study 1: Anticancer Research

A study investigated the efficacy of this compound derivatives against various cancer cell lines. The results demonstrated that modifications to the chloromethyl group significantly enhanced cytotoxicity compared to unmodified uracil derivatives. This suggests that further structural optimization could lead to more effective anticancer agents.

Case Study 2: Nucleic Acid Probes

In another study, researchers utilized this compound as a probe for detecting specific RNA sequences in vitro. The compound's ability to bind selectively to RNA allowed for the development of sensitive assays for monitoring gene expression levels in different biological contexts.

作用机制

The mechanism of action of 6-(Chloromethyl)uracil involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins or nucleotides in nucleic acids, leading to modifications that can alter the function of these biomolecules . This reactivity is exploited in the design of inhibitors for enzymes such as thymidine phosphorylase, which is a target in cancer therapy .

相似化合物的比较

Key Observations :

生物活性

Overview

6-(Chloromethyl)uracil is a halogenated derivative of uracil, characterized by a chloromethyl group at the sixth position of the uracil ring. This compound has garnered attention for its biological activity, particularly its role as an inhibitor of thymidine phosphorylase (TP), an enzyme crucial in the pyrimidine salvage pathway. Understanding its biological activity is essential for exploring potential therapeutic applications, particularly in cancer treatment and antiviral drug development.

The primary biological target of this compound is thymidine phosphorylase. The inhibition of TP leads to alterations in nucleotide metabolism, specifically affecting the levels of fluorinated pyrimidine 2'-deoxyribonucleosides. This mechanism is significant in the context of cancer therapy, where modulation of nucleoside levels can influence tumor growth and response to treatment.

Inhibition of Thymidine Phosphorylase

- Target Enzyme : Thymidine Phosphorylase (TP)

- Effect : Inhibition increases concentrations of certain nucleosides, which can enhance the efficacy of fluoropyrimidine-based chemotherapeutics.

- Biochemical Pathways Affected : Pyrimidine salvage pathway.

This compound undergoes various chemical reactions that expand its utility in synthetic chemistry:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Chloromethyl group can be replaced by nucleophiles | Sodium azide, primary amines |

| Oxidation | Converts to aldehydes or carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Yields methyluracil derivatives | Lithium aluminum hydride, sodium borohydride |

Biological Studies and Applications

Research indicates that this compound has potential applications in various fields:

- Anticancer Research : Investigated as a precursor for synthesizing compounds with enhanced antitumor activity.

- Antiviral Agents : Explored for its ability to modify nucleic acids and as a probe in biochemical assays.

- Synthetic Chemistry : Serves as a building block for creating diverse heterocyclic compounds.

Case Studies

-

Synthesis and Evaluation of Uracil Derivatives :

A study synthesized a series of N(1)- and C(6)-substituted uracil derivatives, evaluating their inhibitory effects on TP. The C(6)-substituted derivatives exhibited significantly higher activity than their counterparts, indicating a structure-activity relationship that favors modifications at this position . -

Novel Inhibitors Development :

Research focused on developing 6-methylene-bridged uracil derivatives as potent inhibitors of TP. These compounds demonstrated improved solubility and oral bioavailability compared to traditional inhibitors, highlighting the importance of structural modifications in enhancing therapeutic profiles .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-(Chloromethyl)uracil, and how can reaction conditions be optimized for high yield?

- Methodology : The compound is synthesized via chlorination of uracil derivatives using sulfuryl chloride (SO₂Cl₂) in acetic acid under controlled temperature (20–40°C). Key parameters include stoichiometric ratios (e.g., excess SO₂Cl₂ to ensure complete substitution) and reaction time (typically 4–6 hours). Post-synthesis purification involves recrystallization from ethanol or acetone to achieve >98% purity, verified by HPLC and neutralization titration .

- Critical Controls : Monitor pH to avoid over-chlorination; use inert atmospheres to prevent side reactions.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) and neutralization titration for quantitative analysis .

- Structural Confirmation : H NMR (DMSO-d₆, δ 4.5–5.0 ppm for CH₂Cl group) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

- Solubility Profiling : Test in polar aprotic solvents (e.g., DMF) for reaction compatibility .

Q. How should researchers handle and store this compound to ensure stability?

- Protocols : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis of the chloromethyl group. Avoid exposure to moisture and light. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways (e.g., hydrolysis to 6-hydroxymethyluracil) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Computational Studies : Use density functional theory (DFT) to model transition states and activation energies for SN2 reactions (e.g., substitution with amines or thiols). Compare with experimental kinetics (e.g., rate constants in DMF/water mixtures) .

- Isotopic Labeling : C-labeled chloromethyl groups to track bond cleavage pathways via mass spectrometry .

Q. How can trace-level detection of this compound in biological systems be achieved?

- Methodology :

- Fluorescent Labeling : Develop a uracil-binding protein sensor (e.g., catalytically inactive UNG mutants) conjugated to fluorophores. Validate specificity via competitive assays with uracil analogs .

- LC-MS/MS : Optimize multiple reaction monitoring (MRM) transitions (e.g., m/z 175 → 140 for quantification) with deuterated internal standards .

Q. What strategies resolve contradictions in reported stability data for this compound?

- Methodology :

- Comparative Studies : Replicate stability tests under varying conditions (e.g., pH, solvent systems) using standardized protocols. Apply statistical models (ANOVA) to assess significance (p < 0.05) .

- Degradation Product Analysis : Use high-resolution mass spectrometry (HRMS) to identify and quantify byproducts (e.g., dimerization products under thermal stress) .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。